molecular formula C9H8N2O2 B169822 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-50-5

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B169822
CAS No.: 17288-50-5
M. Wt: 176.17 g/mol
InChI Key: CRYWKVXCWDXHPQ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ (molecular weight: 176.18 g/mol) . Its structure features a pyrrolopyridine core substituted with a methoxy (-OCH₃) group at position 5 and an aldehyde (-CHO) group at position 2. The aldehyde functional group renders it reactive, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Synthesis of this compound often involves formylation reactions using dimethylformamide (DMF) as a solvent, though purification challenges (e.g., inseparable mixtures) are noted, resulting in moderate yields (~42%) . It is commercially available, with pricing reflecting its synthetic complexity (e.g., €376 for 50 mg) .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYWKVXCWDXHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570886
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-50-5
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr-Type Cyclization

Knorr cyclization, adapted from pyrrole synthesis, facilitates the formation of the pyrrolopyridine core. A ketone or aldehyde-containing pyridine derivative reacts with a primary amine under acidic conditions, inducing cyclization. For example, 3-aminopyridine derivatives react with α-ketoesters to form intermediates that undergo dehydration and aromatization.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : Concentrated HCl or H₂SO₄

  • Temperature : 80–100°C reflux

  • Yield : 40–60% (dependent on substituent steric effects)

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling reactions enable modular construction of the pyrrolopyridine system. Suzuki-Miyaura or Buchwald-Hartwig couplings connect halogenated pyridine fragments with pyrrole boronic esters or amines, respectively.

Example Protocol :

  • Substrate : 3-Bromo-5-methoxypyridine

  • Coupling Partner : Pyrrole-2-boronic acid

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 90°C, 12 hours

  • Yield : 55–70%

Functionalization: Methoxy and Aldehyde Group Introduction

Methoxy Group Installation

The methoxy group at position 5 is introduced via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation (DoM).

SNAr Methodology

Electron-deficient pyridine rings undergo methoxylation using potassium methoxide (KOCH₃) in polar aprotic solvents:

Conditions :

  • Substrate : 5-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Reagent : KOCH₃ (3 equiv)

  • Solvent : DMF, 100°C, 6 hours

  • Yield : 65–80%

Directed Ortho-Metalation

A directing group (e.g., amide) at position 3 facilitates lithiation at position 5, followed by quenching with methyl iodide:

Steps :

  • Substrate : 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide

  • Base : LDA (2.5 equiv), THF, -78°C

  • Electrophile : CH₃I (2 equiv)

  • Yield : 70–85%

Aldehyde Group Installation

The 2-carbaldehyde group is introduced via formylation or oxidation strategies:

Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl₃/DMF) selectively formylates electron-rich pyrrole positions:

Procedure :

  • Substrate : 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

  • Reagent : DMF (5 equiv), POCl₃ (3 equiv)

  • Solvent : Dichloroethane, 0°C → room temperature, 4 hours

  • Workup : Neutralization with NaHCO₃

  • Yield : 50–65%

Oxidation of Hydroxymethyl Precursors

A hydroxymethyl group at position 2 is oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane:

Conditions :

  • Substrate : 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-methanol

  • Oxidant : Activated MnO₂ (10 equiv)

  • Solvent : Dichloromethane, reflux, 8 hours

  • Yield : 75–90%

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Continuous flow reactors enhance scalability and safety for hazardous steps (e.g., POCl₃ handling):

System Configuration :

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 10 minutes

  • Temperature : 50°C

  • Throughput : 1 kg/day

  • Purity : >98% (HPLC)

Green Chemistry Approaches

Solvent recycling and catalyst recovery improve sustainability:

Case Study :

  • Solvent : Cyclopentyl methyl ether (CPME) replaces DMF in formylation

  • Catalyst Recovery : Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂

  • E-factor Reduction : 30% compared to batch processes

Analytical and Purification Strategies

Chromatographic Techniques

Flash Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

  • Recovery : 85–95%

HPLC Conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/water (40:60), 1.0 mL/min

  • Detection : UV 254 nm

Crystallization Optimization

Solvent Screening :

Solvent SystemCrystal MorphologyPurity (%)
Ethanol/waterNeedles99.2
AcetonePlates98.5
Ethyl acetatePrisms97.8

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde with structurally related compounds:

Compound Name Molecular Formula Substituents Yield (%) Key Properties Source
This compound C₉H₈N₂O₂ 5-OCH₃, 2-CHO 42* Reactive aldehyde; purification challenges
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) C₈H₈N₂O₃ 5-OCH₃, 2-COOH 80 Carboxylic acid; stable; high yield
5-Methoxy-2-phenyl-1H-pyrrolo[3,2-b]pyridine (II.4) C₁₄H₁₂N₂O 5-OCH₃, 2-Ph 96 Aryl-substituted; high yield; solid form
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde C₉H₈N₂O₂ 4-OCH₃, 2-CHO N/A Positional isomer; commercial (95% purity)

*Yield estimated via ¹H NMR due to purification difficulties.

Key Observations:

Functional Group Impact :

  • The aldehyde group in the target compound enhances reactivity (e.g., for Schiff base formation) but complicates synthesis and purification compared to carboxylic acid derivatives (e.g., 10c) or aryl-substituted analogs (e.g., II.4) .
  • Carboxylic acid derivatives (e.g., 10c) exhibit higher yields (80%) and stability, likely due to fewer side reactions .

Biological Activity

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS No. 17288-50-5) is an organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. It appears as a white crystalline solid with a melting point of approximately 190-194°C. The compound is characterized by a pyrrole ring fused to a pyridine nucleus, which is known to impart various biological properties.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the most significant mechanisms of action for this compound is its ability to inhibit FGFR signaling pathways. FGFRs are implicated in various cancers, and their abnormal activation contributes to tumor growth and metastasis. Research indicates that this compound can effectively inhibit FGFRs, thereby reducing cancer cell proliferation and survival .

Anticancer Activity
The compound has shown promise as an anticancer agent in several studies. For instance, it has been reported to induce apoptosis in breast cancer cells and inhibit their migration and invasion capabilities . This suggests that it may serve as a lead compound for the development of new cancer therapies targeting FGFRs.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits FGFR signaling; induces apoptosis in cancer cell lines; reduces cell migration and invasion.
Enzyme Inhibition Serves as a tool compound for studying enzyme inhibitors related to various signaling pathways.
Potential Therapeutics Investigated for its use in treating diseases linked to aberrant FGFR signaling, particularly cancers.

Case Studies and Research Findings

  • In vitro Studies on Cancer Cell Lines
    In a study examining the effects of various pyrrolo[3,2-b]pyridine derivatives on cancer cell lines, this compound demonstrated significant antiproliferative activity against several types of tumors, particularly those driven by FGFR signaling pathways .
  • Structure-Activity Relationship (SAR) Analysis
    SAR studies have indicated that modifications to the pyrrole or pyridine rings can enhance biological activity or selectivity towards specific targets. For example, derivatives with additional functional groups have been synthesized to improve binding affinity to FGFRs while maintaining low toxicity profiles .
  • Pharmacokinetic Studies
    Preliminary pharmacokinetic evaluations suggest that compounds within this class exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous 2-formylpyrrole derivatives. A common approach involves:
  • General Procedure B (adapted from ): Reacting a pyrrolo-pyridine precursor with a formylating agent (e.g., Vilsmeier-Haack reagent) under controlled conditions.
  • Substitution Optimization : Introducing the methoxy group via nucleophilic aromatic substitution or protecting-group strategies, as seen in methoxyphenyl-substituted pyrroles .
  • Purification : Column chromatography or recrystallization to isolate the aldehyde, ensuring >95% purity (as per standards in ).

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the aldehyde proton (~9-10 ppm) and aromatic/methoxy signals. Compare with data for 5-methoxy-pyrrolo-pyridine scaffolds ().
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C9H9N2O2\text{C}_{9}\text{H}_{9}\text{N}_{2}\text{O}_{2}: 177.0664). Cross-reference with analogs in .
  • Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :
  • Cross-Technique Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, conflicting 13C^{13}C NMR signals for the aldehyde group can be clarified via HMBC correlations .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software, as in ).
  • Literature Benchmarking : Align data with structurally related compounds, such as 5-methoxy-pyrrolo-pyridines () or 2-formylpyrroles ().

Q. What strategies enhance the stability of this compound in experimental settings?

  • Methodological Answer :
  • Storage Conditions : Store under inert atmosphere (N2_2/Ar) at -20°C to prevent oxidation of the aldehyde group, as recommended for similar aldehydes ().
  • Derivatization : Convert the aldehyde to a stable Schiff base or oxime during long-term storage, then regenerate it under mild acidic conditions .
  • Solvent Selection : Use aprotic solvents (e.g., DMF, DCM) to minimize hydration or dimerization, based on stability studies of 2-formylpyrroles ().

Q. How does the methoxy substituent influence the compound’s reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer :
  • Electron-Donating Effects : The methoxy group activates the pyrrolo-pyridine ring toward electrophilic substitution at specific positions (e.g., para to the methoxy group). This can be leveraged in Suzuki-Miyaura couplings ().
  • Steric and Electronic Modulation : The methoxy group may hinder nucleophilic attack at adjacent positions, directing reactivity toward the aldehyde or pyrrole nitrogen. Computational studies (e.g., Mulliken charge analysis) can predict regioselectivity .
  • Case Study : In , methoxy-substituted pyrroles showed higher yields in formylation reactions compared to electron-withdrawing substituents, suggesting enhanced stability of intermediates.

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data in studies involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to account for non-linear effects, as seen in pyrrolo-pyridine derivatives ().
  • Control Experiments : Rule out off-target effects by testing structurally similar analogs (e.g., 5-methoxy-pyrrolo-pyridines without the aldehyde group) ().
  • Meta-Analysis : Compare data across multiple studies (e.g., ) to identify consensus mechanisms, such as kinase inhibition or protein binding.

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